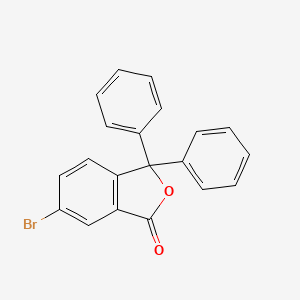
6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one typically involves the bromination of a precursor benzofuran compound. One common method is the electrophilic aromatic substitution reaction, where a bromine source (such as bromine or N-bromosuccinimide) is used in the presence of a catalyst or under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include using more efficient catalysts, optimizing reaction temperatures and times, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and phenyl groups could influence its binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Diphenyl-2-benzofuran-1(3H)-one: Lacks the bromine atom, which might result in different chemical reactivity and biological activity.
6-Chloro-3,3-diphenyl-2-benzofuran-1(3H)-one: Similar structure but with a chlorine atom instead of bromine, which could affect its properties.
6-Fluoro-3,3-diphenyl-2-benzofuran-1(3H)-one: Contains a fluorine atom, potentially leading to different interactions and stability.
Uniqueness
The presence of the bromine atom in 6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one can significantly influence its chemical and biological properties. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s reactivity and interactions with other molecules.
Propiedades
Número CAS |
60573-65-1 |
|---|---|
Fórmula molecular |
C20H13BrO2 |
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
6-bromo-3,3-diphenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C20H13BrO2/c21-16-11-12-18-17(13-16)19(22)23-20(18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
Clave InChI |
YZMJLJWCRFJSLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Br)C(=O)O2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
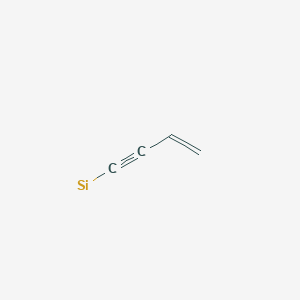


![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
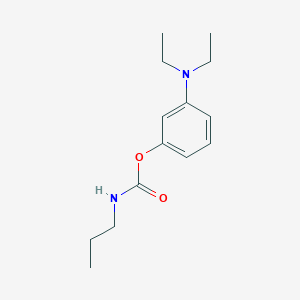
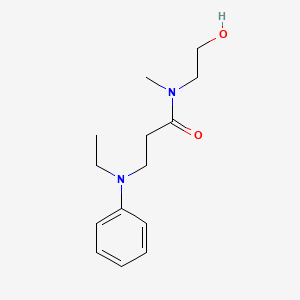
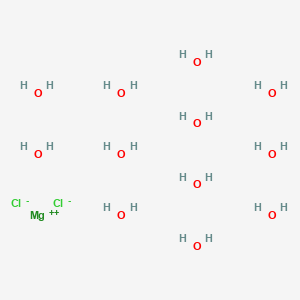
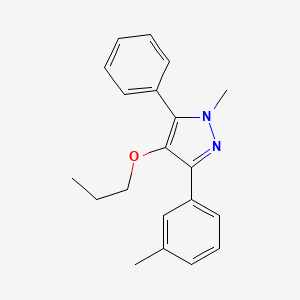
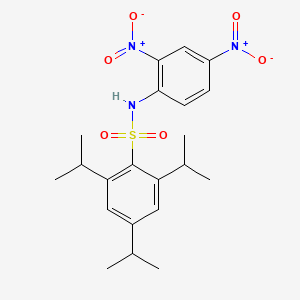
![(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14606592.png)

